N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine, also known as AR231453, is a synthetic, small-molecule compound that acts as a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119). [] GPR119 is predominantly found in pancreatic beta-cells and enteroendocrine L-cells within the gastrointestinal tract. [] AR231453 serves as a valuable tool in scientific research to investigate the role of GPR119 in glucose homeostasis, insulin secretion, and incretin hormone release. [, , ]
AR 231453 is a synthetic organic compound recognized for its role as a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). This receptor plays a crucial role in regulating glucose-dependent insulin release, making AR 231453 a significant compound in diabetes and metabolic disorder research. Its chemical identity is characterized by the molecular formula CHFNOS and it has been assigned the CAS number 733750-99-7 .
AR 231453 was developed as part of research aimed at finding effective treatments for type 2 diabetes. It falls under the classification of GPR119 agonists, which are compounds that activate the GPR119 receptor, thereby enhancing insulin secretion in response to glucose levels. The compound has been extensively studied for its potential therapeutic applications in managing metabolic disorders .
The synthesis of AR 231453 involves several key steps, starting with the preparation of intermediate compounds. One common method includes:
Industrial production methods mirror these laboratory techniques but are scaled up using automated reactors and continuous flow systems to enhance yield and purity while minimizing by-products.
The molecular structure of AR 231453 features several critical components:
The structural data reveal that AR 231453 adopts an extended conformation when bound to GPR119, facilitating effective interactions within the receptor's binding pocket. Cryo-electron microscopy studies have provided detailed insights into the ligand-receptor complex, confirming the positioning of AR 231453 within the GPR119-Gs signaling complex .
AR 231453 can undergo various chemical reactions, including:
These reactions are crucial for developing new derivatives with potentially enhanced biological activities.
The mechanism of action for AR 231453 involves its binding to GPR119, leading to receptor activation. Upon binding:
Experimental studies have shown that AR 231453 exhibits high potency with an effective concentration (EC) value around 1.05 nM, demonstrating its efficacy as an agonist .
AR 231453 possesses several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity levels, which typically exceed 95% for synthesized batches .
AR 231453 has diverse applications in scientific research:
The discovery of GPR119 as a metabolic regulator emerged from genomic analyses in the early 2000s, when this orphan G protein-coupled receptor (GPCR) was independently identified by multiple research groups under different designations (SNORF25, RUP3, GPCR2). Its expression profile—highly enriched in pancreatic β-cells and gastrointestinal enteroendocrine cells—suggested potential roles in energy metabolism [3] [7]. Early physiological studies revealed that GPR119 activation triggered cAMP accumulation via Gαs coupling, leading to glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) release. This dual mechanism positioned GPR119 as a compelling target for type 2 diabetes (T2D) therapy, potentially offering glucose-dependent effects that could minimize hypoglycemia risk compared to insulin secretagogues like sulfonylureas [2] [7].
Prior to AR 231453's discovery, no potent and selective GPR119 agonists existed, severely limiting target validation. Initial ligands included endogenous lipids like oleoylethanolamide (OEA) and 2-monoacylglycerols, but these suffered from low potency, poor selectivity, and rapid inactivation. The pharmaceutical industry launched extensive campaigns to develop synthetic agonists, seeking compounds with oral bioavailability, metabolic stability, and receptor specificity. This effort culminated in 2008 with Semple et al.'s landmark report of AR 231453—the first submicromolar agonist that demonstrated robust in vivo efficacy [5] [6] [8]. Its discovery validated GPR119's therapeutic potential and established a structural template for subsequent agonist development.
Table 1: Evolution of Key GPR119 Agonists
Compound | Structural Class | Reported EC₅₀ (Human GPR119) | Key Advance |
---|---|---|---|
Oleoylethanolamide | Fatty acid ethanolamide | ~1-3 µM | First endogenous ligand |
AR 231453 | Nitropyrimidine | 3.5-4.7 nM | First potent synthetic agonist; oral efficacy proof |
APD668 (3k) | Pyrazolopyrimidine | <10 nM | First clinical candidate; chronic HbA1c reduction |
DA-1241 | Undisclosed | Not reported | Hepatoprotective effects in MASH Phase IIa trials |
HG043 | Thienopyrimidine | Sub-nanomolar | Enhanced anti-obesity effects |
AR 231453 (N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine; C₂₁H₂₄FN₇O₅S) features a distinctive fused bicyclic architecture centered on a 5-nitropyrimidine core. This core is substituted at the 4-position with a 2-fluoro-4-(methylsulfonyl)phenylamino group and at the 6-position with a piperidine-linked 3-isopropyl-1,2,4-oxadiazole [5] [10]. This arrangement creates three critical pharmacophores: 1) The sulfonyl group enhances membrane permeability and receptor interactions; 2) The electron-deficient nitropyrimidine enables π-stacking with aromatic residues; 3) The lipophilic isopropyl-oxadiazole engages deep within the receptor's transmembrane pocket [6] [8].
Functionally, AR 231453 exhibits exceptional potency and selectivity. It activates human GPR119 with an EC₅₀ of 3.5–4.7 nM in cAMP accumulation assays, approaching the efficacy of forskolin (a direct adenylate cyclase activator) [5] [8]. Crucially, screening against >230 GPCRs (including all known pancreatic islet receptors) and 140 orphan receptors revealed no off-target activity, establishing unprecedented selectivity for a GPR119 ligand [5] [10]. Species sensitivity varies notably, with lower potency in mice (EC₅₀ ~12 nM) versus non-human primates (EC₅₀ ~0.4 nM), informing translational models [10].
Table 2: AR 231453 Pharmacological Profile Across Species
Species | EC₅₀ (cAMP Assay) | Insulin Secretion EC₅₀ | Oral Glucose Tolerance Effective Dose |
---|---|---|---|
Human | 3.5-4.7 nM | 3.5 nM (HIT-T15 cells) | N/A |
Rat | 4 nM | 300 nM (islets) | 3 mg/kg (i.p.) |
Mouse | 12 nM | Effective at 8-17 mM glucose | 20 mg/kg (p.o.) |
Monkey | 0.4 nM | Not tested | Not tested |
Dog | 1.6 nM | Not tested | Not tested |
Mutational mapping studies reveal AR 231453's binding mode: Key interactions involve Glu₂.₆₀, Trp₆.₅₅, and extracellular loop 2b (ECL-2b) residues. Surprisingly, many residues critical for agonist binding (e.g., ECL-2b mutations) also regulate constitutive receptor activity, suggesting overlapping structural determinants for basal and ligand-induced signaling [3]. Rosetta-based modeling indicates AR 231453 occupies a "vertical pocket" extending from the transmembrane bundle to ECL-2b, with the oxadiazole group penetrating deeply toward helix 6 [3].
GPR119 agonism offers a unique dual-pathway mechanism for metabolic regulation:
This dual action was validated using GPR119-knockout mice: AR 231453's effects on insulin secretion, GLP-1 release, and glucose tolerance were completely abolished, confirming target specificity [5] [8]. Notably, its glucose-lowering efficacy is more pronounced with oral versus intraperitoneal glucose administration (42% vs. 23% reduction in AUC), highlighting the critical contribution of intestinal mechanisms [5] [8].
Beyond acute glucose control, chronic GPR119 activation may preserve β-cell function. AR 231453 promotes β-cell replication in transplanted islets, increasing insulin⁺/BrdU⁺ cells by ~4-fold versus controls [5] [8]. This proliferative effect, combined with GLP-1's known trophic actions, suggests potential for disease modification in T2D—particularly given the reduced β-cell mass in advanced disease.
Recent clinical perspectives expand GPR119's therapeutic rationale to non-alcoholic steatohepatitis (MASH). The Phase IIa trial of DA-1241 (a structural analog) demonstrated 22.8 U/L ALT reduction and 23.0 dB/m CAP decrease, indicating anti-inflammatory and anti-steatotic effects beyond glycemic control [4]. This aligns with GPR119 expression in hepatocytes and immune cells, where cAMP modulation may dampen fibrotic signaling. Combination therapy is a promising frontier: Co-administration of AR 231453 analogs with DPP-4 inhibitors (which protect endogenous GLP-1) enhances glycemic control without weight loss, while synergy with metformin addresses insulin resistance [4] [9].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9